molecular formula C21H18FN5OS B2880943 N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852373-82-1

N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2880943
CAS No.: 852373-82-1
M. Wt: 407.47
InChI Key: ZOTKMIMVPZUMCH-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-fluorophenyl group at position 3 and a thioacetamide moiety at position 4. The thioacetamide group is further functionalized with a 3,5-dimethylphenyl substituent. The fluorine atom and methyl groups likely enhance metabolic stability and lipophilicity, influencing pharmacokinetic behavior.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS/c1-13-9-14(2)11-17(10-13)23-19(28)12-29-20-8-7-18-24-25-21(27(18)26-20)15-3-5-16(22)6-4-15/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTKMIMVPZUMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H18_{18}F1_{1}N4_{4}S
  • Molecular Weight : 343.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may act on dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management. In studies, DPP-IV inhibitors have been shown to reduce blood glucose levels effectively .
  • Antitumor Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant antitumor properties. For example, related triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeIC50 (μM)Cell Line / ModelReference
DPP-IV Inhibition100Recombinant human DPP-IV
Antitumor Activity6.26HCC827 (lung cancer cell line)
Antibacterial ActivityNot specifiedVarious Gram-positive and negative bacteria

Case Studies and Research Findings

  • DPP-IV Inhibitor Study : A study evaluating the effects of a related compound showed that it significantly reduced glucose excursions in Zucker fa/fa rats after glucose loading. This indicates potential for managing type 2 diabetes through modulation of insulin levels .
  • Antitumor Efficacy : In vitro assays demonstrated that similar triazole derivatives inhibited the proliferation of cancer cells effectively. The IC50 values indicated a strong correlation between structural modifications and enhanced biological activity .
  • Safety Profile Assessment : Toxicological studies involving doses up to 750 mg/kg in rats revealed no significant adverse effects, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared heterocyclic cores or functional groups. Below is a detailed comparison with three compounds from the Pesticide Chemicals Glossary (), which share triazole, pyrimidine, or acetamide motifs.

Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Primary Use
N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide [1,2,4]triazolo[4,3-b]pyridazine 4-fluorophenyl, thioacetamide, 3,5-dimethylphenyl Hypothetical: Kinase inhibitor/Agrochemical
N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam) [1,2,4]triazolo[1,5-a]pyrimidine 2,6-difluorophenyl, sulfonamide Herbicide
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Acetamide 2,6-dimethylphenyl, oxazolidinone Fungicide
N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine (Triaziflam) 1,3,5-triazine Fluorinated isopropyl, phenoxyethyl Herbicide

Key Observations:

Heterocyclic Core : The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core distinguishes it from flumetsulam’s triazolo-pyrimidine and triaziflam’s triazine systems. The pyridazine ring may confer unique electronic properties compared to pyrimidine or triazine analogs, influencing binding affinity in biological targets.

Substituent Chemistry: Unlike flumetsulam’s sulfonamide group, the thioacetamide linkage in the target compound introduces a sulfur atom, which may enhance nucleophilic reactivity or modulate solubility.

Agrochemical Relevance: Oxadixyl’s acetamide-oxazolidinone hybrid structure highlights the versatility of acetamide derivatives in fungicide design. The target compound’s 3,5-dimethylphenyl group mirrors substituents in oxadixyl, which are critical for steric effects and target specificity.

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